

# 3-Bromo-1,8-naphthyridine CAS number and properties

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## Compound of Interest

Compound Name: 3-Bromo-1,8-naphthyridine

Cat. No.: B090940

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An In-Depth Technical Guide to **3-Bromo-1,8-naphthyridine**: Synthesis, Properties, and Applications in Drug Discovery

## Introduction

**3-Bromo-1,8-naphthyridine** is a heterocyclic aromatic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. As a derivative of the 1,8-naphthyridine core, a privileged scaffold in drug discovery, this molecule serves as a versatile building block for the synthesis of complex chemical entities with a wide array of biological activities.<sup>[1][2][3]</sup> The strategic placement of a bromine atom at the 3-position provides a reactive handle for further chemical modifications, enabling researchers to systematically explore the structure-activity relationships (SAR) of novel compounds. This guide provides a comprehensive overview of **3-Bromo-1,8-naphthyridine**, detailing its physicochemical properties, synthetic methodologies, chemical reactivity, and applications, with a particular focus on its role in the development of therapeutic agents.

## Physicochemical Properties

The fundamental physical and chemical characteristics of **3-Bromo-1,8-naphthyridine** are crucial for its handling, storage, and application in synthesis. These properties have been determined through various analytical techniques and are summarized below.

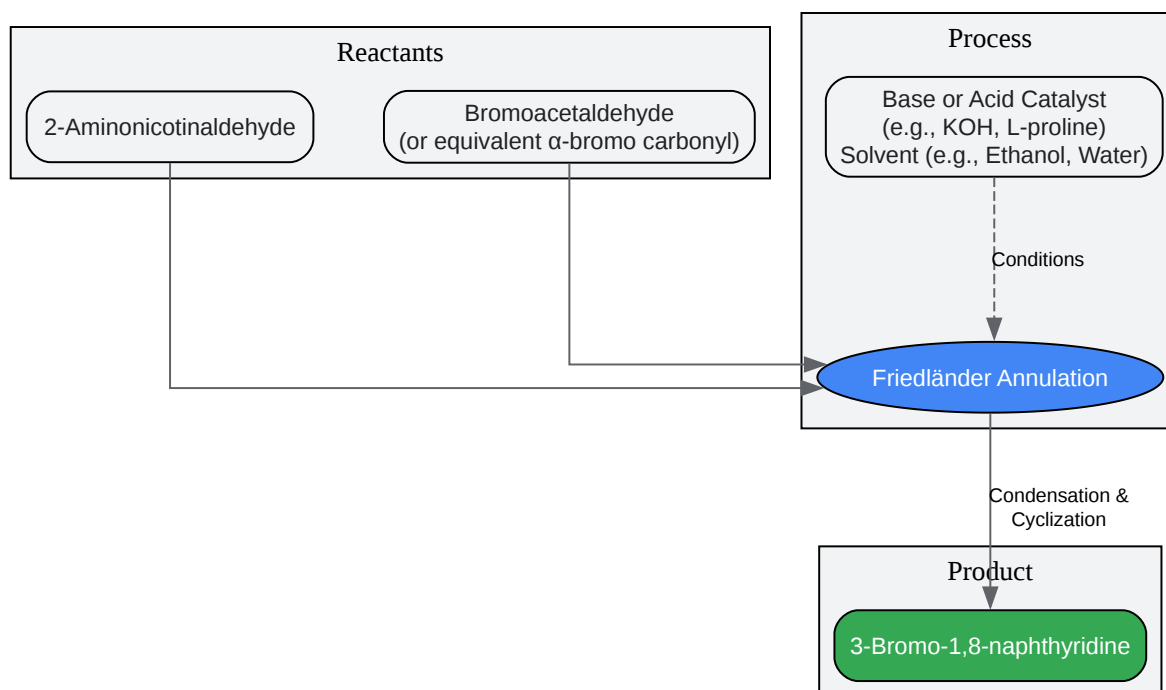
Property	Value	Source(s)
CAS Number	17965-78-5	<a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a>
Molecular Formula	C <sub>8</sub> H <sub>5</sub> BrN <sub>2</sub>	<a href="#">[4]</a> <a href="#">[5]</a>
Molecular Weight	209.04 g/mol	<a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a>
Appearance	White to yellow or cream to pale brown powder	<a href="#">[7]</a>
Melting Point	164-166 °C	<a href="#">[8]</a>
Boiling Point	289 °C	<a href="#">[8]</a>
Density	1.656 g/cm <sup>3</sup>	<a href="#">[8]</a>
Solubility	Soluble in some common organic solvents like dichloromethane and dimethyl sulfoxide.	<a href="#">[9]</a>
Storage	Sealed in a dry, room temperature environment or at 4°C for long-term storage.	<a href="#">[4]</a> <a href="#">[8]</a>
Topological Polar Surface Area (TPSA)	25.78 Å <sup>2</sup>	<a href="#">[4]</a>
LogP	2.3923	<a href="#">[4]</a>

## Synthesis and Methodologies

The synthesis of substituted 1,8-naphthyridines is most commonly achieved through the Friedländer annulation, a condensation reaction between a 2-aminonicotinaldehyde (or a related ketone) and a compound containing an  $\alpha$ -methylene group.[\[10\]](#)[\[11\]](#) This approach is considered one of the simplest and highest-yielding methods for constructing the 1,8-naphthyridine core.[\[11\]](#) While various catalysts, including acids and bases, can be employed, greener methods using water as a solvent have also been developed.[\[10\]](#)

## Conceptual Synthetic Workflow: Friedländer Annulation

The synthesis of **3-Bromo-1,8-naphthyridine** can be envisioned via the Friedländer reaction, starting from 2-aminonicotinaldehyde and a bromo-substituted carbonyl compound. The causality behind this choice is the direct and convergent nature of the reaction, which efficiently constructs the bicyclic core in a single key step.



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Caption: Conceptual workflow for the synthesis of **3-Bromo-1,8-naphthyridine**.

## Exemplary Experimental Protocol

- **Reaction Setup:** To a solution of 2-aminonicotinaldehyde (1.0 eq) in ethanol, add bromoacetaldehyde diethyl acetal (1.2 eq) and a catalytic amount of a suitable base (e.g., potassium hydroxide).

- **Reaction Execution:** Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC). The reaction involves an initial condensation followed by an intramolecular cyclization and dehydration to form the aromatic naphthyridine ring.
- **Work-up and Purification:** Upon completion, cool the reaction mixture to room temperature. Neutralize with a dilute acid and extract the product with an appropriate organic solvent (e.g., dichloromethane). The combined organic layers are then washed, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
- **Final Purification:** The crude product is purified by column chromatography on silica gel to yield pure **3-Bromo-1,8-naphthyridine**.

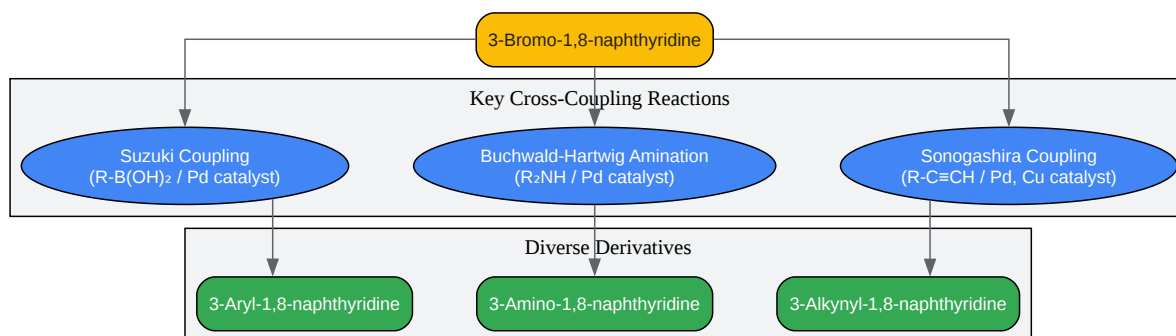
This protocol is illustrative; specific conditions may require optimization.

## Chemical Reactivity and Transformations

The chemical utility of **3-Bromo-1,8-naphthyridine** stems from the reactivity of the C-Br bond. This position is susceptible to a variety of metal-catalyzed cross-coupling reactions, making it an invaluable intermediate for introducing molecular diversity. The electron-deficient nature of the naphthyridine ring system also influences its reactivity.

Key transformations include:

- **Suzuki Coupling:** Reaction with boronic acids or esters to form C-C bonds, introducing aryl or alkyl substituents.
- **Heck Coupling:** Reaction with alkenes to form substituted vinyl-naphthyridines.
- **Buchwald-Hartwig Amination:** Reaction with amines to form C-N bonds, leading to amino-substituted naphthyridines.
- **Sonogashira Coupling:** Reaction with terminal alkynes to introduce alkynyl moieties.

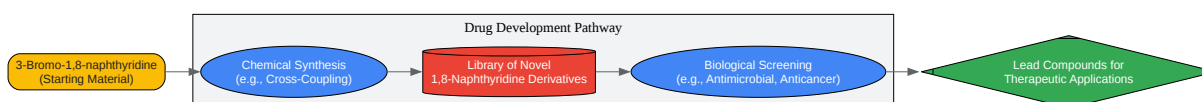


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Caption: Key chemical transformations of **3-Bromo-1,8-naphthyridine**.

## Applications in Drug Discovery

The 1,8-naphthyridine scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a vast range of pharmacological activities.<sup>[2][3]</sup> These include antimicrobial, anticancer, antiviral, anti-inflammatory, and analgesic properties.<sup>[1][3]</sup> Several commercial drugs, such as the antibacterial agent enoxacin, are based on this core structure.<sup>[12]</sup> The ability of **3-Bromo-1,8-naphthyridine** to serve as a precursor to a library of analogues makes it a critical tool in the hit-to-lead and lead optimization phases of drug development. For instance, derivatives have shown promise as potent anti-tubercular agents and modulators of antibiotic activity against multi-resistant bacterial strains.<sup>[13][14]</sup>



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Caption: Role of **3-Bromo-1,8-naphthyridine** as a building block in drug discovery.

## Safety and Handling

As with all laboratory chemicals, **3-Bromo-1,8-naphthyridine** must be handled by technically qualified personnel.<sup>[5]</sup> While a comprehensive toxicological profile has not been fully investigated, related bromo-aromatic compounds are known to cause skin and eye irritation.<sup>[15][16][17]</sup> It may be harmful if swallowed or in contact with skin.<sup>[15]</sup>

General Handling Precautions:

- Use in a well-ventilated area or under a chemical fume hood.<sup>[15]</sup>
- Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.<sup>[18]</sup>
- Avoid inhalation of dust and contact with skin and eyes.<sup>[18]</sup>
- Keep away from open flames, hot surfaces, and sources of ignition.<sup>[15]</sup>
- Store in a cool, dry place in a tightly sealed container.<sup>[8][15]</sup>

Users are required to consult the full Safety Data Sheet (SDS) provided by the supplier before handling this compound.

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